

Pyridinium Dichromate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridinium dichromate*

Cat. No.: *B156615*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Pyridinium Dichromate** (PDC), a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, established experimental protocols for its use in oxidation reactions, and the underlying mechanistic pathways.

Core Properties of Pyridinium Dichromate

Pyridinium dichromate is a strong oxidizing agent with the chemical formula $[C_5H_5NH]_2[Cr_2O_7]$.^[1] First introduced by Cornforth in 1962, it has become a valuable tool for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.^[1] It is recognized for its milder and more selective nature compared to other chromium-based oxidants like Jones reagent, particularly in its ability to halt the oxidation of primary alcohols at the aldehyde stage without significant over-oxidation to carboxylic acids.^[2]

The key quantitative data for **pyridinium dichromate** are summarized in the table below:

Property	Value
Molecular Formula	$C_{10}H_{12}N_2Cr_2O_7$ ^{[3][4]}
Molecular Weight	376.20 g/mol ^[4]
Appearance	Orange to brown solid ^[3]
Melting Point	145 to 147 °C (293 to 297 °F; 418 to 420 K) ^[3]
Solubility	Soluble in water ^[3]

Experimental Protocols

The primary application of **pyridinium dichromate** is the oxidation of alcohols. The following sections provide detailed methodologies for these transformations.

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde

This procedure outlines the general steps for the selective oxidation of a primary alcohol to its corresponding aldehyde using PDC in dichloromethane.

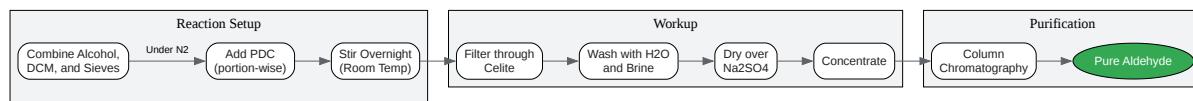
Materials:

- Primary alcohol (substrate)
- **Pyridinium dichromate** (PDC)
- Anhydrous dichloromethane (CH_2Cl_2)
- Celite or molecular sieves
- Anhydrous sodium sulfate (Na_2SO_4)
- Diatomaceous earth (Celite) for filtration
- Standard laboratory glassware and stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a stirred suspension of the primary alcohol (1 equivalent) and an adsorbent like Celite or molecular sieves in anhydrous dichloromethane (20 volumes), add **pyridinium dichromate** (2.5 equivalents) portion-wise at room temperature under an inert atmosphere.[3] The addition of Celite or molecular sieves helps to prevent the agglomeration of a tar-like precipitate that can form during the reaction.[3][4]
- Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture, which will contain a solid precipitate, is filtered through a pad of Celite. The filter cake is then washed with fresh dichloromethane.
- The combined organic filtrates are washed sequentially with water (10 volumes) and a brine solution (5 volumes).
- The resulting organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
- If necessary, the crude product can be purified by column chromatography on silica gel.

Considerations for Reaction Conditions

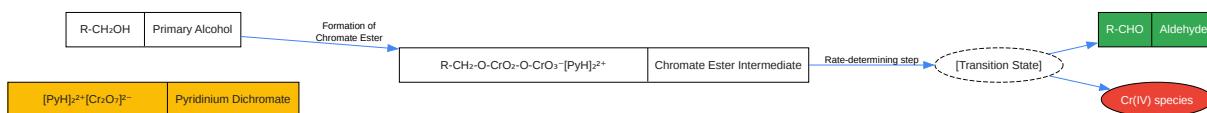

- Solvent: Dichloromethane is the most commonly used solvent for achieving selective oxidation to the aldehyde.[5] In a polar solvent like dimethylformamide (DMF), the oxidation of non-conjugated primary alcohols can proceed to the carboxylic acid.[5]
- Anhydrous Conditions: Maintaining anhydrous conditions is crucial to prevent the formation of carboxylic acids.[5]
- Acidity: PDC is less acidic than the related pyridinium chlorochromate (PCC), making it more suitable for reactions involving acid-sensitive substrates.[6] For highly sensitive compounds, sodium acetate can be added as a buffer.[5]
- Reaction Accelerants: To increase the rate of oxidation, additives such as acetic acid, pyridinium trifluoroacetate (PTFA), or pyridinium tosylate (PPTS) can be incorporated.[5]

Reaction Mechanism and Workflow

The oxidation of an alcohol by **pyridinium dichromate** is believed to proceed through the formation of a chromate ester, followed by an oxidative elimination of a chromium(IV) species.

Visualizing the Experimental Workflow

The following diagram illustrates the general laboratory workflow for a **pyridinium dichromate** oxidation.



[Click to download full resolution via product page](#)

PDC Oxidation Experimental Workflow

Proposed Reaction Mechanism

The mechanistic pathway for the oxidation of a primary alcohol to an aldehyde using **pyridinium dichromate** is depicted below.

[Click to download full resolution via product page](#)

PDC Oxidation Mechanism

Safety Considerations

Pyridinium dichromate contains hexavalent chromium and is therefore considered toxic and carcinogenic.[1][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As a strong oxidant, PDC can promote fires and may be explosive when in contact with organic materials.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 7. PDC Pyridium Dichromate Oxidations – Cornforth Reagent - Wordpress [reagents.acsgcipr.org]
- To cite this document: BenchChem. [Pyridinium Dichromate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156615#pyridinium-dichromate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com